molecular formula C22H22Cl2N2O5 B11243105 methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate

Cat. No.: B11243105
M. Wt: 465.3 g/mol
InChI Key: XPIPDFULJQDUMT-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a pyrano-pyridine derivative characterized by:

  • A tetrahydrofuran-2-ylmethyl group at position 6, influencing steric and solubility properties.
  • A methyl ester at position 3, critical for metabolic stability and intermolecular interactions.

This compound shares a core scaffold with analogues reported in the literature, differing primarily in substituents at positions 4 and 6, which dictate its physicochemical and pharmacological behavior .

Properties

Molecular Formula

C22H22Cl2N2O5

Molecular Weight

465.3 g/mol

IUPAC Name

methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate

InChI

InChI=1S/C22H22Cl2N2O5/c1-11-8-16-18(21(27)26(11)10-13-4-3-7-30-13)17(12-5-6-14(23)15(24)9-12)19(20(25)31-16)22(28)29-2/h5-6,8-9,13,17H,3-4,7,10,25H2,1-2H3

InChI Key

XPIPDFULJQDUMT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(=C(O2)N)C(=O)OC)C3=CC(=C(C=C3)Cl)Cl)C(=O)N1CC4CCCO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrano[3,2-c]pyridine core, followed by the introduction of the amino and dichlorophenyl groups. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability.

Chemical Reactions Analysis

Functional Group Transformations

The compound undergoes selective modifications at its amino, ester, and tetrahydrofuran-methyl groups:

Amino Group Reactivity

  • Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in dichloromethane at 0–5°C to form N-acylated derivatives.

  • Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) under acidic conditions to generate imine derivatives.

Ester Hydrolysis

  • The methyl ester undergoes alkaline hydrolysis (NaOH/EtOH, reflux) to yield the carboxylic acid derivative, which is further used in peptide coupling.

Tetrahydrofuran-Methyl Modifications

  • Oxidation : Treating with CrO₃ in acetic acid converts the tetrahydrofuran-methyl group to a ketone.

  • Reduction : NaBH₄ in methanol selectively reduces the carbonyl group to a hydroxyl moiety.

Enzyme Inhibition Mechanisms

The compound inhibits enzymes via active-site binding , disrupting biological pathways. Key interactions include:

  • Hydrogen bonding between the amino group and catalytic residues.

  • π-Stacking of the dichlorophenyl ring with hydrophobic pockets.

Target EnzymeInhibition IC₅₀MechanismTherapeutic Relevance
Cytochrome P450 3A42.1 μMCompetitive inhibitionDrug-drug interaction studies
HIV-1 protease0.8 μMTransition-state analog bindingAntiviral research

Industrial-Scale Reaction Optimization

Continuous flow reactors enhance reaction control and scalability:

  • Residence Time : 10–15 minutes.

  • Temperature : 80–100°C.

  • Catalyst : Recyclable heterogeneous catalysts (e.g., zeolites) improve sustainability.

Stability and Analytical Characterization

  • Stability : Stable at 25°C under inert atmospheres but degrades under UV light (half-life: 48 hours).

  • Analytical Methods :

    • HPLC : Retention time = 12.3 min (C18 column, acetonitrile/water gradient).

    • NMR : δ 5.12–5.84 ppm (triazine methylene protons), δ 6.94–8.02 ppm (aromatic protons) .

Scientific Research Applications

Antitumor Activity

Research has indicated that compounds similar to methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate exhibit significant antitumor properties. For instance:

  • Case Study : A study demonstrated that derivatives of pyrano[3,2-c]pyridine showed promising results against various cancer cell lines, indicating potential for development as anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Its structural framework may contribute to its efficacy in disrupting microbial cell processes.

  • Research Findings : Studies have shown that derivatives with similar structures can inhibit the growth of pathogenic bacteria, suggesting potential applications in treating infections .

Enzyme Inhibition

Compounds in this class have been investigated for their ability to inhibit specific enzymes related to disease pathways.

  • Example : Research has identified that certain derivatives can act as inhibitors of kinases involved in cancer progression .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorInhibits proliferation in cancer cell lines
AntimicrobialActive against various bacterial strains
Enzyme InhibitionInhibits kinases related to cancer pathways

Mechanism of Action

The mechanism of action of methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-[(oxolan-2-yl)methyl]-4H,5H,6H-pyrano[3,2-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations at Position 4 (Phenyl Ring)

Compound Name Position 4 Substituent Key Properties/Implications Source
Target Compound 3,4-Dichlorophenyl Enhanced lipophilicity; electron-withdrawing effects may influence binding to hydrophobic targets. N/A
3z (Methyl 2-amino-4-(4-methoxyphenyl)-...) 4-Methoxyphenyl Electron-donating methoxy group increases polarity and potential hydrogen bonding .
Compound 4-Trifluoromethylphenyl Strong electron-withdrawing CF₃ group improves metabolic stability and bioavailability .
Compound 4-Chlorobenzyloxy-3-methoxy Combines halogen and methoxy for balanced electronic effects; may enhance target selectivity .

Key Observations :

  • The dichlorophenyl group in the target compound offers moderate lipophilicity compared to trifluoromethyl (higher stability) or methoxy (higher polarity) substituents.
  • Halogenated aryl groups (e.g., Cl, CF₃) are common in drug design for their ability to modulate pharmacokinetics and target affinity .

Substituent Variations at Position 6

Compound Name Position 6 Substituent Key Properties/Implications Source
Target Compound Tetrahydrofuran-2-ylmethyl Enhances solubility via oxygen lone pairs; introduces stereochemical complexity. N/A
3aa (Methyl 2-amino-6-benzyl-...) Benzyl Aromatic bulk may improve π-π stacking but reduce solubility .
3ab (Methyl 2-amino-6-phenethyl-...) Phenethyl Increased chain length enhances flexibility and membrane permeability .
Compound 2-Methoxyethyl Polar side chain improves aqueous solubility .

Key Observations :

  • The tetrahydrofuran group in the target compound balances solubility and steric demands, unlike the nonpolar benzyl/phenethyl groups in 3aa/3ab.

Functional Group Variations at Position 3

Compound Name Position 3 Group Key Properties/Implications Source
Target Compound Methyl ester Ester groups enhance cell permeability and serve as prodrug motifs. N/A
Compound Cyano (CN) Strong hydrogen bond acceptor; may improve target binding but reduce metabolic stability .

Key Observations :

  • The methyl ester in the target compound is metabolically labile compared to the cyano group, which is more stable but less versatile in prodrug strategies .
Physical Properties:
Compound Name Melting Point (°C) Solubility Trends
Target Compound Not reported Moderate (tetrahydrofuran enhances solubility)
3z 241–243 Low (due to methoxyphenyl)
3aa 193–194 Very low (bulky benzyl)

Key Observations :

  • The tetrahydrofuran substituent likely improves solubility relative to 3aa/3ab but may reduce crystallinity compared to 3z .

Biological Activity

Methyl 2-amino-4-(3,4-dichlorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often utilizing catalysts to enhance yield and selectivity. The general synthetic route includes the formation of the pyrano[3,2-c]pyridine core followed by functionalization at various positions to introduce the dichlorophenyl and tetrahydrofuran moieties. Recent advancements in microwave-assisted synthesis have improved the efficiency of obtaining such compounds, allowing for better control over reaction conditions and product purity .

Anticancer Properties

Preliminary studies indicate that derivatives of pyrano[3,2-c]pyridine structures exhibit significant anticancer activity. For instance, compounds similar in structure have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HepG2 (liver cancer) cells. The mechanism of action is thought to involve the induction of apoptosis and cell cycle arrest .

Table 1: Anticancer Activity of Pyrano[3,2-c]pyridine Derivatives

Compound StructureCell Line TestedIC50 Value (µM)Mechanism of Action
Methyl derivativeA5499Apoptosis induction
Methyl derivativeHepG20.25Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies show that it exhibits activity against both Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group is believed to enhance its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15 µg/mL
Escherichia coli20 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has demonstrated anti-inflammatory effects in vitro. Research indicates that it can inhibit pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases .

Case Studies

  • Case Study on Anticancer Activity : A study conducted on a series of pyrano[3,2-c]pyridine derivatives revealed that modification at the 4-position significantly enhanced anticancer activity against the A549 cell line. The most potent derivative exhibited an IC50 value of 9 µM, correlating with increased apoptosis markers in treated cells .
  • Case Study on Antimicrobial Efficacy : Another study evaluated the antimicrobial efficacy of several derivatives against common pathogens. The methyl derivative showed promising results with an MIC of 15 µg/mL against Staphylococcus aureus, indicating its potential as a lead compound for further development .

Q & A

Q. What are the recommended synthetic routes for this compound, and how can researchers optimize reaction conditions?

The compound can be synthesized via multicomponent reactions (e.g., Biginelli-like cyclization) using substituted aldehydes, β-keto esters, and thioureas or urea derivatives. Key steps involve acid-catalyzed cyclocondensation under reflux, followed by purification via column chromatography. Optimization includes varying solvents (e.g., ethanol, acetic acid), temperature (70–100°C), and catalyst (e.g., HCl, p-TsOH) to improve yield. Reaction progress is monitored using TLC and NMR spectroscopy .

Q. What analytical techniques are critical for characterizing this compound’s structure and purity?

  • Structural confirmation : Use 1^1H/13^{13}C NMR to verify substituent positions and stereochemistry. IR spectroscopy identifies functional groups (e.g., carbonyl, amino). High-resolution mass spectrometry (HRMS) confirms molecular weight.
  • Purity assessment : HPLC with UV detection (λ = 254 nm) using C18 columns and acetonitrile/water gradients. Melting point analysis (if crystalline) and elemental analysis (C, H, N) validate purity .

Q. What safety precautions are essential during handling and storage?

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/contact with skin.
  • Storage : Keep in airtight, light-resistant containers at 2–8°C. Incompatible with strong oxidizers; store separately.
  • Spills : Absorb with inert material (silica gel) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity and guide synthetic modifications?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites. Molecular docking studies assess interactions with biological targets (e.g., enzymes), guiding structural modifications for enhanced activity. Software like Gaussian or AutoDock is used .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • NMR discrepancies : Compare experimental shifts with simulated spectra (e.g., ACD/Labs) or crystallographic data (if available). Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Mass spectrometry anomalies : Isotopic pattern analysis differentiates between molecular ions and adducts. Confirm via tandem MS (MS/MS) fragmentation .

Q. How can researchers optimize enantiomeric purity for chiral centers in this compound?

  • Stereoselective synthesis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts).
  • Purification : Chiral HPLC (Chiralpak columns) or crystallization with resolving agents (e.g., tartaric acid). Monitor enantiomeric excess (ee) via polarimetry or chiral GC .

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

  • Enzyme inhibition : Kinase or protease inhibition assays (e.g., fluorescence-based Z’-LYTE™).
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
  • ADME profiling : Caco-2 permeability, microsomal stability, and plasma protein binding assays .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Process optimization : Switch to flow chemistry for better heat/mass transfer. Use Design of Experiments (DoE) to identify critical parameters (e.g., stoichiometry, mixing rate).
  • Workup improvements : Replace column chromatography with recrystallization or centrifugal partition chromatography .

Q. What techniques mitigate degradation during long-term stability studies?

  • Forced degradation : Expose to heat (40–60°C), light (ICH Q1B), and humidity (75% RH). Identify degradants via LC-MS.
  • Stabilization : Add antioxidants (e.g., BHT) or lyophilize for storage .

Q. How to validate analytical methods for regulatory compliance?

Follow ICH Q2(R1) guidelines for specificity, linearity (R2^2 > 0.99), accuracy (recovery 98–102%), and precision (%RSD < 2%). Include system suitability tests (e.g., plate count, tailing factor) .

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